molecular formula C23H24N4O2S B2755044 2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one CAS No. 2320212-88-0

2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

Cat. No. B2755044
CAS RN: 2320212-88-0
M. Wt: 420.53
InChI Key: YNLMARUPAJVVKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One key intermediate is 2-Phenyl-1,3-thiazole-4-carbonyl chloride (CAS Number: 36094-04-9), which serves as a building block. The reaction sequence may include condensation, cyclization, and functional group transformations. Researchers have reported various synthetic routes, and optimization of conditions is crucial for high yields .


Molecular Structure Analysis

The molecular structure of 2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one consists of a fused cyclopenta[c]pyridazinone ring system, a thiazole moiety, and a piperidine ring. Analyzing its stereochemistry, bond angles, and functional groups provides insights into its reactivity and biological activity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with different nucleophiles and electrophiles sheds light on its synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

  • NMR Spectra : The ^1H-NMR and ^13C-NMR spectra provide valuable information about proton environments, aromatic rings, and functional groups .

Mechanism of Action

Understanding the mechanism of action involves studying its interactions with biological targets. Computational modeling and experimental studies can reveal binding sites, receptor interactions, and potential therapeutic effects. For instance, a molecular simulation study demonstrated its favorable binding pattern in a specific enzyme pocket, suggesting antipromastigote activity .

Safety and Hazards

  • Hazard Statements : It is essential to consider safety precautions. For example, 2-Phenyl-1,3-thiazole-4-carbonyl chloride is labeled with hazard statement H314 (causes severe skin burns and eye damage) .
  • Storage : Proper storage conditions (e.g., at 2–8°C) are crucial to maintain stability and prevent degradation .

properties

IUPAC Name

2-[[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-21-13-18-7-4-8-19(18)25-27(21)14-16-9-11-26(12-10-16)23(29)20-15-30-22(24-20)17-5-2-1-3-6-17/h1-3,5-6,13,15-16H,4,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLMARUPAJVVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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